(5-Aminobenzofuran-2-yl)methanol
CAS No.: 741262-62-4
Cat. No.: VC5249131
Molecular Formula: C9H9NO2
Molecular Weight: 163.176
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 741262-62-4 |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.176 |
| IUPAC Name | (5-amino-1-benzofuran-2-yl)methanol |
| Standard InChI | InChI=1S/C9H9NO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5,10H2 |
| Standard InChI Key | OFBBHAJLVVKTDS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N)C=C(O2)CO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Properties
(5-Aminobenzofuran-2-yl)methanol is systematically named according to IUPAC conventions as (5-amino-1-benzofuran-2-yl)methanol, reflecting the positions of its functional groups on the benzofuran scaffold. The compound’s molecular formula, , corresponds to a molecular weight of 163.17 g/mol . Its structure combines the aromaticity of the benzofuran system with the reactivity of primary amine and alcohol groups, enabling diverse chemical modifications.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 741262-62-4 |
| Molecular Formula | |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | (5-amino-1-benzofuran-2-yl)methanol |
| Purity | ≥95% (typical commercial grade) |
Synthesis and Manufacturing
Synthetic Routes
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Cyclization Reactions: Acid- or base-catalyzed cyclization of substituted phenols with propargyl alcohols or aldehydes.
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Functional Group Modifications: Reduction of nitro groups to amines on pre-formed benzofuran scaffolds. For instance, catalytic hydrogenation of (5-nitrobenzofuran-2-yl)methanol could yield the target amine.
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Enzymatic Methods: Recent advances in biocatalysis, such as the use of isopentenyl phosphate kinases (IPKs), demonstrate the potential for enzymatic phosphorylation of benzofuran alcohols, though this remains speculative for the amino-substituted variant .
Purification and Quality Control
Commercial grades of (5-aminobenzofuran-2-yl)methanol are typically purified via column chromatography or recrystallization, achieving purities ≥95% . Quality control measures include HPLC for purity assessment and mass spectrometry for structural confirmation.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s amino and alcohol groups make it a versatile building block for drug candidates. Benzofuran derivatives are prevalent in antimicrobial, antiviral, and anticancer agents. For example, the structurally related benzofuran-2-ylmethanol has been employed in synthesizing alkyl-L-tryptophan derivatives via coupled enzymatic reactions, suggesting potential for (5-aminobenzofuran-2-yl)methanol in similar pathways .
| Compound | CAS | Substitutions | Key Applications |
|---|---|---|---|
| (5-Aminobenzofuran-2-yl)methanol | 741262-62-4 | 5-NH, 2-CHOH | Pharmaceutical intermediates |
| Benzofuran-2-ylmethanol | 55038-01-2 | 2-CHOH | Biocatalysis, fluorescent probes |
| (5-Bromobenzofuran-2-yl)methanol | 38220-77-8 | 5-Br, 2-CHOH | Suzuki coupling substrates |
Emergency Procedures
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Skin Contact: Immediately wash with soap and water for ≥15 minutes; remove contaminated clothing .
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Eye Exposure: Rinse eyes with water for ≥15 minutes; seek medical attention if irritation persists .
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Inhalation: Move to fresh air; administer oxygen if breathing is difficult .
Regulatory and Environmental Considerations
Environmental Impact
Ecotoxicity data are unavailable, but precautions include preventing soil or waterway contamination. Waste disposal must comply with local regulations, preferably through approved incineration facilities .
Future Directions and Research Opportunities
Expanding Synthetic Utility
Further studies should explore:
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Cross-Coupling Reactions: Leveraging the amino group for Buchwald-Hartwig aminations or Ullmann-type couplings.
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Polymer Chemistry: Incorporating the compound into benzofuran-based polymers for optoelectronic materials.
Toxicology Profiling
Comprehensive in vitro and in vivo toxicity studies are needed to assess chronic exposure risks and establish occupational exposure limits.
Biocatalytic Optimization
Screening (5-aminobenzofuran-2-yl)methanol against IPK and related enzymes could unlock novel routes to functionalized isoprenoids, enhancing green chemistry initiatives .
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